N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Several synthetic methods have been explored for the preparation of this compound. Notably, a chemodivergent approach has been reported . In one route, it is synthesized from α-bromoketones and 2-aminopyridines under specific reaction conditions. The formation of N-(pyridin-2-yl)amides occurs via C–C bond cleavage , promoted by I2 and TBHP , in toluene. The reaction conditions are mild and metal-free. On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via a one-pot tandem cyclization/bromination process, where only TBHP is added. The versatile 3-bromoimidazopyridines can be further transformed into other structures .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been known to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that the compound might affect similar biochemical pathways.
Pharmacokinetics
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been synthesized under mild and metal-free conditions , which might suggest favorable bioavailability.
Result of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been known to have varied medicinal applications .
Action Environment
It is known that n-(pyridin-2-yl)amides were formed in toluene , suggesting that the compound might have specific environmental requirements for optimal activity.
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-5-1-2-6-12)17-13-8-10-18(11-13)14-7-3-4-9-16-14/h3-4,7,9,12-13H,1-2,5-6,8,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDYSXPHQILLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.